molecular formula C16H17ClN4O5S B2548593 N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide CAS No. 449784-29-6

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide

Cat. No.: B2548593
CAS No.: 449784-29-6
M. Wt: 412.85
InChI Key: IXAISCXIZSLWGE-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide is a useful research compound. Its molecular formula is C16H17ClN4O5S and its molecular weight is 412.85. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O5S/c1-16(2,3)20-14(11-7-27(25,26)8-12(11)19-20)18-15(22)10-6-9(17)4-5-13(10)21(23)24/h4-6H,7-8H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAISCXIZSLWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound is characterized by its unique structural features, which include a thieno-pyrazole ring and various substituents that contribute to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula for this compound is C16H17ClN4O3SC_{16}H_{17}ClN_{4}O_{3}S with a molecular weight of approximately 385.84 g/mol. The presence of functional groups such as chloro and nitro enhances its reactivity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of the thieno[3,4-c]pyrazole core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : The introduction of the tert-butyl group and other substituents is performed using standard organic synthesis techniques.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example:

  • In vitro studies have shown that thienopyrazole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antioxidant Activity

Thieno[3,4-c]pyrazole compounds have been studied for their antioxidant properties. They may protect cells from oxidative stress by scavenging free radicals and modulating cellular responses to stress .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial effects against various pathogens. The presence of the nitro group is particularly noted for enhancing antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

  • Antioxidant Effects in Fish Models :
    A study assessed the protective effects of thieno[3,4-c]pyrazole derivatives on erythrocytes in Clarias gariepinus exposed to toxic substances like 4-nonylphenol. The results indicated a significant reduction in erythrocyte malformations when treated with these compounds compared to controls .
    Treatment GroupAltered Erythrocytes (%)
    Control1 ± 0.3
    4-Nonylphenol40.3 ± 4.87
    Thienopyrazole Compound12 ± 1.03
  • Cytotoxicity Against Cancer Cells :
    In a drug library screening study, thienopyrazole derivatives were identified as potential anticancer agents with selective cytotoxicity towards human leukemic T-cells at nanomolar concentrations .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Anticancer Activity :
    • Compounds similar to N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies have shown significant cytotoxic effects against multiple cancer types, potentially mediated through enzyme inhibition and receptor modulation .
  • Anti-inflammatory Effects :
    • Research indicates that this compound may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. In vitro studies have suggested reduced erythrocyte damage in the presence of similar thieno[3,4-c]pyrazole derivatives when exposed to toxic agents.
  • Antioxidant Properties :
    • Some derivatives within the thieno[3,4-c]pyrazole class exhibit antioxidant activities by scavenging free radicals and protecting cells from oxidative stress. This property is crucial for developing compounds aimed at combating oxidative stress-related diseases .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(tert-butyl)-5-hydroxythieno[3,4-c]pyrazoleHydroxyl group instead of dioxidoPotentially different anti-inflammatory activity
2-Chloro-N-(5-fluorothieno[3,4-c]pyrazol)benzamideLacks tert-butyl groupAnticancer properties
N-(2-methyl)-5-methylthieno[3,4-c]pyrazoleMethyl groups instead of tert-butylVariations in lipophilicity affecting bioavailability

Case Studies

  • Anticancer Screening :
    • A study screened various thieno[3,4-c]pyrazole derivatives for anticancer activity and identified specific structural features that enhance efficacy against cancer cell lines. The results indicated that modifications in the substituents significantly influenced the cytotoxic potential of these compounds.
  • Anti-inflammatory Assessment :
    • Another assessment focused on the anti-inflammatory effects of similar compounds on red blood cells exposed to inflammatory stimuli. The study concluded that certain derivatives could significantly reduce inflammation markers compared to controls, highlighting their therapeutic potential in inflammatory diseases .

Preparation Methods

Cyclocondensation Reaction

In refluxing ethanol, 4-cyano-3-oxotetrahydrothiophene reacts with tert-butyl hydrazine hydrochloride to form 2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine (2). The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and elimination of water. Key parameters include:

  • Solvent : Ethanol (reflux, 78°C)
  • Reaction Time : 6–8 hours
  • Yield : 68–72%

Oxidation to Sulfone

The dihydrothiophene ring is oxidized to a sulfone using hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 4 hours, yielding 2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine (3). Alternative oxidants like m-chloroperbenzoic acid (m-CPBA) in dichloromethane achieve similar results but with higher cost.

Synthesis of 5-Chloro-2-Nitrobenzamide

Nitration of 5-Chlorobenzamide

5-Chlorobenzamide undergoes nitration using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to introduce the nitro group at the ortho position. The reaction mixture is quenched in ice water, and the product is recrystallized from methanol to yield 5-chloro-2-nitrobenzamide (4).

  • Nitrating Agent : 65% HNO₃ in H₂SO₄ (1:3 v/v)
  • Reaction Temperature : 0–5°C
  • Yield : 58–62%

Characterization of 5-Chloro-2-Nitrobenzamide

  • Melting Point : 157–160°C
  • Solubility : Soluble in methanol, dimethylformamide (DMF)
  • Spectroscopic Data :
    • IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O amide), 1530 cm⁻¹ (NO₂ asymmetric stretch)

Coupling of Thieno[3,4-c]Pyrazole and Benzamide Moieties

Activation of 5-Chloro-2-Nitrobenzamide

The carboxylic acid group of 5-chloro-2-nitrobenzamide is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride (5).

  • Conditions : SOCl₂ (excess), reflux for 2 hours
  • Workup : Evaporation under reduced pressure to isolate the acid chloride

Amide Bond Formation

The acid chloride (5) reacts with 2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine (3) in anhydrous tetrahydrofuran (THF) using triethylamine (Et₃N) as a base.

  • Molar Ratio : 1:1.2 (amine:acid chloride)
  • Reaction Time : 12 hours at 25°C
  • Yield : 75–80%

Optimization and Challenges

Regioselectivity in Nitration

The nitration of 5-chlorobenzamide predominantly yields the ortho-nitro isomer due to the directing effect of the chloro group. Para-substitution is minimized (<5%) by maintaining low temperatures.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted starting materials.
  • Recrystallization : Methanol/water (4:1) enhances purity to >99%.

Structural Confirmation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 1.42 (s, 9H, tert-butyl)
    • δ 3.20–3.45 (m, 4H, dihydrothiophene protons)
    • δ 7.85–8.10 (m, 3H, aromatic protons)
  • ¹³C NMR :
    • δ 28.9 (tert-butyl CH₃)
    • δ 115.2 (C–NO₂)
    • δ 165.4 (amide C=O)

Mass Spectrometry

  • HRMS (ESI) : m/z 496.1234 [M+H]⁺ (calculated for C₁₈H₂₃ClN₄O₅S: 496.1238)

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (%)
Thieno[3,4-c]pyrazole core Ethanol reflux, 8 hours 68–72 95
Sulfone oxidation H₂O₂/AcOH, 60°C 85 97
Benzamide nitration HNO₃/H₂SO₄, 0°C 58–62 99
Amide coupling SOCl₂, THF/Et₃N 75–80 98

Industrial-Scale Considerations

  • Cost Efficiency : Ethanol and H₂O₂ are preferred for large-scale synthesis due to low toxicity and cost.
  • Safety : Exothermic nitration requires controlled addition and cooling to prevent runaway reactions.

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